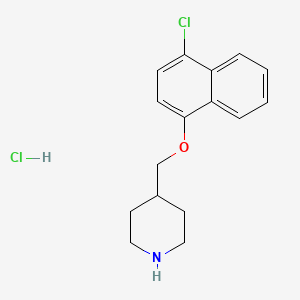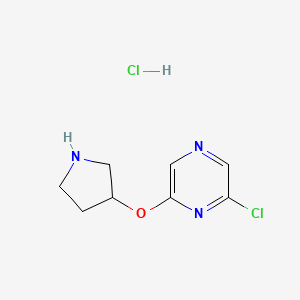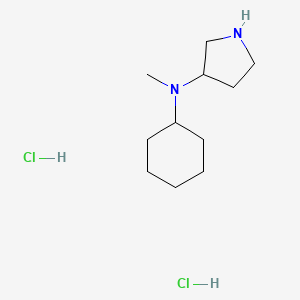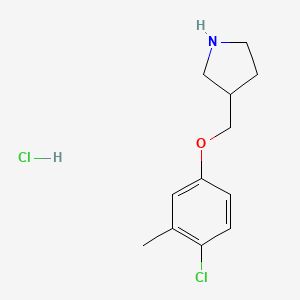
4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride, commonly known as 4-CN-PPH, is an important organic compound used in a wide range of scientific fields. It is a white crystalline solid with a molecular weight of 350.9 g/mol, and is soluble in both water and ethanol. 4-CN-PPH is primarily used as a research tool in the areas of organic synthesis, biochemistry, and physiological research.
Applications De Recherche Scientifique
Palladium-catalysed Reduction and Derivatization
One study explored the palladium-catalysed reduction of heteroaromatic naphthyl ethers, examining structural effects on reactivity. This research indicated that certain derivatizing agents, such as 5-chloro-1-phenyltetrazole, act more effectively than others for naphthyl methanols, highlighting the nuanced reactivity of naphthyl ether derivatives under specific conditions (Frija et al., 2005).
Development of Thermally Stable Polymers
Research into novel pyridine-based ether ester diamines led to the development of thermally stable poly (ether ester amide)s. This work underscores the importance of naphthyl derivatives in creating polymers with significant thermal resistance, beneficial for various engineering applications (Mehdipour‐Ataei et al., 2004).
Synthesis and Characterization of Poly(ether sulfone)s
Another study involved the synthesis and characterization of poly(aryl ether sulfone)s containing the 1,4-naphthylene moiety, demonstrating high glass transition temperatures and good solubility in common organic solvents. This research is pertinent for applications requiring materials with excellent thermal stability and solvent resistance (Xi & Jin, 2000).
Intramolecular Exciplex Formation
A fascinating study on poly(aryl ether) dendrimers with a naphthyl core group showed that these structures undergo intramolecular exciplex formation, a process of significant interest for understanding molecular electronics and photonics (Li et al., 2009).
Microwave-assisted Synthesis for Neurite Outgrowth Potentiation
Research on the microwave-assisted synthesis of specific naphthalen-1-ylmethyl derivatives, such as B-355252, explored their role in enhancing nerve growth factor-induced neurite outgrowth, offering insights into the potential therapeutic applications of naphthyl ethers in neurobiology (Williams et al., 2010).
Safety and Hazards
While specific safety and hazard information for 4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding inhalation or ingestion, washing thoroughly after handling, and storing in a dry, cool, and well-ventilated place .
Propriétés
IUPAC Name |
4-[(4-chloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c17-15-5-6-16(14-4-2-1-3-13(14)15)19-11-12-7-9-18-10-8-12;/h1-6,12,18H,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSBVDAUIOTSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C3=CC=CC=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-naphthyl 4-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)



![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)
![2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424580.png)

![3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424583.png)
![2-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424584.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1424585.png)


![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)
